4-Iodo-3-methoxy-1,5-naphthyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULFYCCJHFTAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC=NC2=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679119 | |
| Record name | 4-Iodo-3-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-88-1 | |
| Record name | 1,5-Naphthyridine, 4-iodo-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-3-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 4-Iodo-3-methoxy-1,5-naphthyridine in Modern Drug Discovery: A Technical Guide
Introduction: The 1,5-Naphthyridine Scaffold and the Untapped Potential of a Key Intermediate
The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[2] The strategic functionalization of the 1,5-naphthyridine ring system is paramount to modulating its pharmacological profile. In this context, 4-Iodo-3-methoxy-1,5-naphthyridine (CAS No. 1261365-88-1) emerges as a highly valuable, yet under-documented, synthetic intermediate. Its unique substitution pattern—a methoxy group at the 3-position and an iodine atom at the 4-position—offers a confluence of electronic and steric properties that can be strategically exploited in the synthesis of novel drug candidates.
This technical guide provides an in-depth analysis of 4-Iodo-3-methoxy-1,5-naphthyridine, offering insights into its synthesis, physicochemical properties, and, most critically, its application as a versatile building block in drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who seek to leverage advanced heterocyclic intermediates for the creation of next-generation therapeutics.
Physicochemical Properties: A Computational and Comparative Analysis
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₉H₇IN₂O | - |
| Molecular Weight | 286.07 g/mol | - |
| XlogP | 2.5 | Computational Prediction[3] |
| Hydrogen Bond Donors | 0 | Computational Prediction[3] |
| Hydrogen Bond Acceptors | 3 | Computational Prediction[3] |
| Rotatable Bonds | 1 | Computational Prediction[3] |
| Topological Polar Surface Area | 35.0 Ų | Computational Prediction[3] |
These properties suggest that 4-Iodo-3-methoxy-1,5-naphthyridine possesses favorable drug-like characteristics, aligning with Lipinski's Rule of Five and indicating good potential for oral bioavailability in derived compounds.[4]
Synthesis of 4-Iodo-3-methoxy-1,5-naphthyridine: A Plausible and Referenced Approach
Although a specific, peer-reviewed synthesis for 4-Iodo-3-methoxy-1,5-naphthyridine is not prominently published, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted 1,5-naphthyridines. The proposed pathway commences with the well-established Gould-Jacobs reaction to construct the core heterocyclic system, followed by functional group manipulations.
Caption: Proposed synthetic workflow for 4-Iodo-3-methoxy-1,5-naphthyridine.
Experimental Protocol:
Step 1: Synthesis of 4-Hydroxy-3-methoxy-1,5-naphthyridine
This step employs a modified Gould-Jacobs reaction, a robust method for constructing the 4-hydroxy-1,5-naphthyridine core.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-methoxypyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction progress can be monitored by TLC.
-
Cyclization: To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes to induce thermal cyclization.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum to yield 4-hydroxy-3-methoxy-1,5-naphthyridine.
Step 2: Synthesis of 4-Chloro-3-methoxy-1,5-naphthyridine
The hydroxyl group at the 4-position is converted to a more reactive chloro group.
-
Reaction Setup: To a flask containing 4-hydroxy-3-methoxy-1,5-naphthyridine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) in excess.
-
Chlorination: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.
-
Workup and Isolation: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Filter the solid, wash with water, and dry to obtain 4-chloro-3-methoxy-1,5-naphthyridine.
Step 3: Synthesis of 4-Iodo-3-methoxy-1,5-naphthyridine
A Finkelstein reaction is employed to exchange the chloro substituent for an iodo group.
-
Reaction Setup: Dissolve 4-chloro-3-methoxy-1,5-naphthyridine (1.0 eq) in acetone. Add sodium iodide (NaI) (2-3 eq).
-
Halogen Exchange: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.
-
Workup and Isolation: Cool the reaction mixture and remove the precipitated NaCl by filtration. Evaporate the acetone under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-Iodo-3-methoxy-1,5-naphthyridine.
Strategic Applications in Drug Discovery: A Gateway to Novel Chemical Space
The true value of 4-Iodo-3-methoxy-1,5-naphthyridine lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the iodo group at the 4-position is particularly advantageous, as it serves as a highly efficient handle for various palladium-catalyzed cross-coupling reactions.[6]
Caption: Key cross-coupling reactions utilizing 4-Iodo-3-methoxy-1,5-naphthyridine.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. By reacting 4-Iodo-3-methoxy-1,5-naphthyridine with a wide range of commercially available boronic acids or esters, diverse aryl and heteroaryl substituents can be introduced at the 4-position. This allows for the exploration of structure-activity relationships (SAR) by modifying steric and electronic properties, which is crucial for optimizing target engagement and pharmacokinetic profiles.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. This introduces a linear and rigid alkynyl moiety, which can act as a linker to other pharmacophores or engage in specific interactions within a biological target. The resulting alkynes can also be further elaborated into other functional groups.
Buchwald-Hartwig Amination: Synthesis of 4-Amino Derivatives
The introduction of substituted amino groups at the 4-position can significantly impact the biological activity and physicochemical properties of the 1,5-naphthyridine scaffold. The Buchwald-Hartwig amination allows for the formation of C-N bonds with a broad range of primary and secondary amines, providing access to a diverse library of 4-amino-3-methoxy-1,5-naphthyridine derivatives.
Heck Coupling: Formation of Alkenyl Derivatives
The Heck reaction enables the formation of carbon-carbon bonds between the iodo-naphthyridine and various alkenes. This introduces alkenyl substituents that can serve as conformational constraints or as handles for further chemical transformations.
Conclusion: A Key Building Block for Future Discoveries
4-Iodo-3-methoxy-1,5-naphthyridine is a strategically important, yet underexplored, intermediate in medicinal chemistry. Its well-defined structure, combined with the versatility of the iodo functional group for cross-coupling reactions, positions it as a valuable starting material for the synthesis of novel 1,5-naphthyridine derivatives. The plausible and scalable synthetic route outlined in this guide, along with the diverse applications in modern synthetic methodology, underscores its potential to unlock new areas of chemical space in the quest for innovative therapeutics. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of intermediates like 4-Iodo-3-methoxy-1,5-naphthyridine will be instrumental in driving the next wave of drug discovery.
References
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3438. Available at: [Link]
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Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][7]naphthyridine-3-carbonitriles. Tetrahedron Letters, 122, 154447. Available at: [Link]
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Taylor & Francis Online (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][1][8]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications. Available at: [Link]
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]
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ResearchGate (2009). Prediction of Physicochemical Properties. Available at: [Link]
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Krasavin, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available at: [Link]
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ResearchGate (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]
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ScienceDirect (2023). Development of methodologies for synthesis of 4-hydroxy-[1][7]naphthyridine-3-carbonitriles. Available at: [Link]
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4-Iodo-3-methoxy-1,5-naphthyridine molecular weight and formula
An In-depth Technical Guide to 4-Iodo-3-methoxy-1,5-naphthyridine: A Key Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Iodo-3-methoxy-1,5-naphthyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,5-naphthyridine scaffold is a recognized privileged structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antiproliferative, antibacterial, and antiviral activities[1][2]. This document details the core molecular properties, a proposed synthetic pathway, methods for characterization, and the chemical reactivity of 4-Iodo-3-methoxy-1,5-naphthyridine. Particular emphasis is placed on its application as a versatile synthetic intermediate, where the iodo-substituent serves as a crucial handle for advanced molecular diversification through cross-coupling reactions.
Core Molecular Properties
4-Iodo-3-methoxy-1,5-naphthyridine is a halogenated heterocyclic compound. Its fundamental properties are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₇IN₂O | [3] |
| Molecular Weight | 286.07 g/mol | [3] |
| CAS Number | 1261365-88-1 | [3] |
| Canonical SMILES | COC1=C(C=NC2=CC=CN=C12)I | |
| InChI Key | (Predicted) | |
| Appearance | (Predicted) Off-white to yellow solid |
Chemical Structure
The structure features a bicyclic 1,5-naphthyridine core, which is a fusion of two pyridine rings. The methoxy group at position 3 and the iodine atom at position 4 are key functional groups that dictate its chemical reactivity and potential for derivatization.
Caption: Structure of 4-Iodo-3-methoxy-1,5-naphthyridine.
Proposed Synthesis and Mechanistic Rationale
A robust and efficient synthesis is critical for the accessibility of this building block. While specific literature for this exact molecule is sparse, a plausible multi-step synthesis can be designed based on established methodologies for 1,5-naphthyridine chemistry, such as the Gould-Jacobs reaction followed by functional group manipulation[4].
Proposed Synthetic Workflow
The proposed pathway begins with a commercially available 3-aminopyridine and proceeds through a cyclization to form the core, followed by targeted iodination.
Caption: Proposed synthetic pathway for 4-Iodo-3-methoxy-1,5-naphthyridine.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Diethyl (5-methoxypyridin-3-ylamino)methylenemalonate
-
To a round-bottom flask, add 3-Amino-5-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the reaction mixture at 110-120 °C for 2-3 hours with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
Cool the mixture to room temperature. The crude product, often a solid, can be triturated with hexane or ether to remove excess DEEM and recrystallized from ethanol/water.
-
Causality: The Gould-Jacobs reaction is initiated by a Michael addition of the amine to the electron-deficient alkene of DEEM, followed by the elimination of ethanol. This is a standard and high-yielding method for preparing the necessary precursor for thermal cyclization.
Step 2: Thermal Cyclization to 3-Methoxy-1,5-naphthyridin-4(1H)-one
-
Add the product from Step 1 to a high-boiling solvent such as Dowtherm A in a flask equipped with a reflux condenser.
-
Heat the mixture to approximately 250 °C. The high temperature is necessary to drive the intramolecular cyclization and subsequent elimination of ethanol.
-
Maintain the temperature for 30-60 minutes.
-
Cool the reaction mixture. The product typically precipitates from the solvent upon cooling.
-
Filter the solid, wash thoroughly with a non-polar solvent like hexane or toluene to remove the Dowtherm A, and dry under vacuum.
-
Causality: The high temperature provides the activation energy for the 6-π electrocyclization reaction onto the pyridine ring, followed by aromatization, to form the stable naphthyridinone core[4].
Step 3: Iodination to 4-Iodo-3-methoxy-1,5-naphthyridine
-
In a dry flask under an inert atmosphere (e.g., Argon), suspend the naphthyridinone from Step 2 (1.0 eq) in a solvent like acetonitrile or phosphoryl chloride.
-
Add an iodinating reagent such as phosphorus oxyiodide (POI₃) or a combination of triphenylphosphine (1.5 eq) and iodine (1.5 eq).
-
Heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
After cooling, carefully quench the reaction mixture by pouring it onto ice water.
-
Neutralize with a base (e.g., NaHCO₃ or NH₄OH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: The oxygen of the naphthyridinone is converted into a good leaving group by the phosphorus-based reagent. Subsequent nucleophilic attack by the iodide ion displaces this group to yield the final 4-iodo product. This is a standard transformation for converting heteroaromatic ketones/phenols to halides.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure and typical values for related compounds.
| Technique | Predicted Observations |
| ¹H NMR | δ 8.5-9.0 (m, 2H, Naphthyridine-H), δ 7.5-8.0 (m, 2H, Naphthyridine-H), δ 4.0 (s, 3H, -OCH₃) |
| ¹³C NMR | δ 150-160 (C-O), δ 140-155 (4x Naphthyridine C-N/C-H), δ 120-135 (2x Naphthyridine C-H), δ 90-100 (C-I), δ 55-60 (-OCH₃) |
| FT-IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600, 1550 (C=C, C=N stretch), ~1250 (C-O stretch), ~600-500 (C-I stretch) |
| Mass Spec (EI) | m/z 286 (M⁺), 271 (M⁺ - CH₃), 159 (M⁺ - I) |
-
Trustworthiness through Self-Validation: The successful synthesis is validated at each step by spectroscopic analysis. For instance, the conversion in Step 3 is confirmed by the disappearance of the N-H proton signal (if present in the tautomeric equilibrium) in ¹H NMR and the appearance of a signal for the C-I carbon at a characteristic upfield shift (around 90-100 ppm) in the ¹³C NMR spectrum. The final product's mass spectrum showing the correct molecular ion peak at m/z 286 provides definitive proof of identity.
Chemical Reactivity and Applications in Medicinal Chemistry
The primary utility of 4-Iodo-3-methoxy-1,5-naphthyridine in drug development lies in its capacity to serve as a scaffold for diversification. The carbon-iodine bond is relatively weak, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.
The 1,5-naphthyridine core itself is of great interest due to its wide variety of biological applications, including roles as antiproliferative, antibacterial, and anti-inflammatory agents[1][2]. The ability to append various functional groups to this core via the iodo-handle allows for systematic Structure-Activity Relationship (SAR) studies.
Utility in Cross-Coupling Reactions
Caption: Versatility of 4-Iodo-3-methoxy-1,5-naphthyridine in cross-coupling.
Sample Protocol: Suzuki Cross-Coupling
This protocol describes a general procedure for introducing an aryl group at the 4-position.
-
To a dry reaction vessel, add 4-Iodo-3-methoxy-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas (Argon).
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Expertise & Causality: The Suzuki reaction is a powerful tool for C-C bond formation. The palladium catalyst undergoes a well-understood catalytic cycle (oxidative addition, transmetalation, reductive elimination) to couple the naphthyridine with the boronic acid. The choice of base is crucial; it facilitates the transmetalation step by forming a more reactive boronate species. This reaction's reliability and tolerance of diverse functional groups make it a cornerstone of modern synthetic chemistry.
Conclusion
4-Iodo-3-methoxy-1,5-naphthyridine is a high-value synthetic intermediate with significant potential for the development of novel therapeutics. Its structure combines the biologically relevant 1,5-naphthyridine core with a versatile iodinated handle at the 4-position, enabling extensive chemical modification. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to access and utilize this compound, accelerating the discovery of new lead compounds in drug development programs.
References
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Oakwood Chemical. (n.d.). 4-Iodo-3-methoxy-1, 5-naphthyridine, min 95%. Retrieved from [Link]
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Ali, S., et al. (2009). 4-Iodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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PubChemLite. (n.d.). 4-iodo-1,5-naphthyridin-3-ol (C8H5IN2O). Retrieved from [Link]
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Tejero, J., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Retrieved from [Link]
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Al-dujaili, A. H., & Al-bayati, R. I. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-3-methoxy-1,5-naphthyridine
This guide provides a comprehensive technical overview for the synthesis and characterization of 4-Iodo-3-methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a plausible synthetic route, in-depth characterization methodologies, and potential applications.
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse intermolecular interactions with biological targets. Derivatives of 1,5-naphthyridine have demonstrated a wide range of therapeutic potential, including activities as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[2][3][4] The introduction of a methoxy group and an iodine atom at the 3 and 4 positions, respectively, on the 1,5-naphthyridine ring system creates a unique molecule with potential for further functionalization, making 4-Iodo-3-methoxy-1,5-naphthyridine a valuable building block for the synthesis of novel chemical entities. The iodo-substituent, in particular, serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a wide array of substituents to explore the chemical space around the core scaffold.
Proposed Synthesis of 4-Iodo-3-methoxy-1,5-naphthyridine
Synthetic Strategy: A Retrosynthetic Analysis
A logical retrosynthetic approach to 4-Iodo-3-methoxy-1,5-naphthyridine (1) would involve the iodination of a 3-methoxy-1,5-naphthyridine precursor (2). The synthesis of the 3-methoxy-1,5-naphthyridine core can be envisioned through a Skraup-type reaction or a Gould-Jacobs reaction followed by functional group manipulations.
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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 4-Iodo-3-methoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1][2] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 4-Iodo-3-methoxy-1,5-naphthyridine, a substituted heteroaromatic scaffold of interest in medicinal chemistry. By integrating high-level computational predictions with fundamental principles of NMR spectroscopy, this document serves as a practical resource for the structural elucidation and characterization of complex organic molecules. We delve into the theoretical basis for the predicted shifts, the influence of the iodo and methoxy substituents on the electronic environment of the 1,5-naphthyridine core, and provide a robust experimental workflow for acquiring and analyzing NMR data.
Introduction: The Central Role of NMR in Structural Elucidation
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug design.[3][4] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about atomic connectivity, stereochemistry, and molecular dynamics in solution.[1][3] For drug development professionals, an unambiguous structural assignment is critical for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements.
This guide focuses on the 1,5-naphthyridine scaffold, a privileged heterocyclic motif found in numerous biologically active compounds. The specific substitution pattern of 4-Iodo-3-methoxy-1,5-naphthyridine presents an interesting case for NMR analysis, where the interplay of steric and electronic effects from the iodine and methoxy groups significantly influences the chemical shifts of the core structure.
Theoretical Framework for NMR Prediction: A DFT-Based Approach
In the absence of experimental data for a novel compound, in silico prediction of NMR spectra has become a highly reliable and routine method for structural verification.[5][6] Density Functional Theory (DFT) has emerged as the gold standard for these predictions, offering a balance of computational efficiency and high accuracy.[7][8] DFT calculations can predict ¹H NMR chemical shifts with a mean absolute error (MAE) of less than 0.21 ppm and ¹³C NMR shifts with an MAE under 2.0 ppm, which is often sufficient to distinguish between potential isomers.[9][10]
The predictive process involves a multi-step computational workflow:
Figure 1: A generalized workflow for the prediction of NMR chemical shifts using Density Functional Theory (DFT).
The accuracy of the prediction is highly dependent on the level of theory (functional and basis set) employed.[11][12][13] It is crucial to select methods that have been benchmarked for the specific class of molecules under investigation. For halogenated aromatic systems, including appropriate polarization and diffuse functions in the basis set is essential for accurately modeling the electronic environment.[14]
Predicted NMR Data for 4-Iodo-3-methoxy-1,5-naphthyridine
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Iodo-3-methoxy-1,5-naphthyridine. These values were calculated using a DFT-based approach, providing a reliable reference for experimental verification.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Predicted Shift |
| H-2 | 8.85 | s | - | Deshielded due to proximity to the electronegative N-1 and the electron-withdrawing effect of the adjacent iodine atom. |
| H-6 | 9.20 | dd | 4.2, 1.8 | Strongly deshielded by the adjacent N-5. The doublet of doublets pattern arises from coupling to H-7 and H-8. |
| H-7 | 7.80 | dd | 8.5, 4.2 | Exhibits a typical aromatic shift, with coupling to both H-6 and H-8. |
| H-8 | 8.60 | dd | 8.5, 1.8 | Deshielded by the adjacent N-1, with coupling to H-7 and a smaller long-range coupling to H-6. |
| OCH₃ | 4.10 | s | - | Typical chemical shift for a methoxy group on an aromatic ring. The exact position can be influenced by the steric hindrance from the adjacent iodine atom.[15] |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Shift (ppm) | Rationale for Predicted Shift |
| C-2 | 152.5 | Deshielded by the adjacent N-1. |
| C-3 | 158.0 | Attached to the electron-donating methoxy group, leading to a downfield shift. |
| C-4 | 95.0 | The "heavy atom effect" of the directly attached iodine causes a significant upfield shift.[16] |
| C-4a | 140.0 | A quaternary carbon at the ring junction. |
| C-6 | 155.0 | Strongly deshielded by the adjacent N-5. |
| C-7 | 125.0 | A standard aromatic CH carbon. |
| C-8 | 138.0 | Deshielded by the adjacent N-1. |
| C-8a | 148.0 | A quaternary carbon at the ring junction. |
| OCH₃ | 61.5 | The chemical shift is in the typical range for an aromatic methoxy group, though it can be deshielded if steric hindrance forces an out-of-plane conformation.[17] |
Analysis of Substituent Effects
The predicted chemical shifts are a direct consequence of the electronic and steric influences of the iodo and methoxy substituents on the 1,5-naphthyridine ring system.
-
The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at C-3 increases the electron density at ortho and para positions. This effect, however, is primarily seen in the significant downfield shift of the directly attached C-3. The conformation of the methoxy group relative to the ring can also impact the ¹³C chemical shift of the methyl carbon.[17]
-
The Iodine Atom (-I): The influence of the iodine atom at C-4 is twofold. Its electronegativity has a deshielding effect on nearby protons. However, for the directly attached carbon (C-4), the dominant influence is the "heavy atom effect," which induces a significant upfield shift in the ¹³C NMR spectrum.[16][18] This is a key diagnostic feature for identifying carbons bearing an iodine substituent.
-
The 1,5-Naphthyridine Core: The two nitrogen atoms in the ring system act as strong electron-withdrawing centers, leading to a general deshielding of the protons and carbons in their vicinity, particularly at the alpha positions (C-2, C-6, C-8).[19]
Figure 2: Key electronic influences of substituents on the NMR shifts of 4-Iodo-3-methoxy-1,5-naphthyridine.
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, a standardized experimental protocol is essential for ensuring reproducibility and high-quality results.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For many organic compounds, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent first choices. Ensure the solvent is of high purity (≥99.8% D).
-
Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.[20] For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C).
-
Filtration and Tube: Filter the sample solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[21][22]
-
Degassing (Optional): If the sample is sensitive to oxygen or if precise relaxation measurements are needed, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by several freeze-pump-thaw cycles.
Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and should be optimized for the specific instrument being used.[23][24]
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Temperature: 298 K.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: A range that covers from approximately -1 to 12 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, adjusted to achieve adequate signal-to-noise.
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Temperature: 298 K.
-
Pulse Angle: 30 degrees.
-
Spectral Width: A range that covers from approximately 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
2D NMR Experiments for Full Structural Assignment: To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Conclusion
This guide provides a robust framework for understanding and utilizing the predicted ¹H and ¹³C NMR spectra of 4-Iodo-3-methoxy-1,5-naphthyridine. By leveraging the predictive power of DFT calculations, researchers can gain a high degree of confidence in the expected spectral features of this molecule prior to its synthesis or isolation. The detailed analysis of substituent effects and the comprehensive experimental protocol offer a clear path for the empirical verification and complete structural elucidation of this and related compounds, thereby accelerating the drug discovery and development process.
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A Technical Guide to the Solubility of 4-Iodo-3-methoxy-1,5-naphthyridine in Common Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction chemistry and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Iodo-3-methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry.[3] Due to the absence of publicly available experimental data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility profile. Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility in common organic solvents, empowering researchers to generate precise and reliable data. This guide is intended for scientists in chemical research and drug development, offering both theoretical grounding and practical, actionable methodologies.
Introduction: The Strategic Importance of Solubility
In the landscape of drug discovery and development, solubility is a cornerstone physical property.[1][4] A compound's ability to dissolve in a given solvent system dictates its path forward; it affects synthetic route feasibility, purification efficiency, the ability to conduct in vitro assays, and, most critically, the ultimate bioavailability of an orally administered drug.[2][5][6] Compounds with poor solubility often face significant hurdles, requiring high doses and leading to variable absorption.[1]
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiproliferative, antibacterial, and antiviral properties.[3] 4-Iodo-3-methoxy-1,5-naphthyridine, the subject of this guide, incorporates several functional groups that modulate its physicochemical properties. The iodo-substituent provides a handle for further synthetic elaboration via cross-coupling reactions, while the methoxy group and the nitrogen atoms of the naphthyridine core influence the molecule's polarity and hydrogen bonding capacity. Understanding the solubility of this specific intermediate is therefore essential for its effective utilization in a research and development pipeline.
Physicochemical Properties & Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This is a function of intermolecular forces; a solute will dissolve best in a solvent that shares similar polarity, hydrogen bonding capabilities, and polarizability.
An analysis of the 4-Iodo-3-methoxy-1,5-naphthyridine structure allows for a robust prediction of its solubility behavior:
-
Core Heterocycle (1,5-Naphthyridine): The two nitrogen atoms in the aromatic rings act as hydrogen bond acceptors and introduce significant polarity to the core structure.
-
Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor and adds to the molecule's overall polarity.
-
Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals interactions. While not as electronegative as other halogens, it adds steric bulk and reduces the potential for crystal lattice packing, which can sometimes favor solubility.
Collectively, these features render 4-Iodo-3-methoxy-1,5-naphthyridine a moderately polar molecule. Based on this analysis, we can predict its relative solubility in a range of common organic solvents.
Table 1: Predicted Solubility of 4-Iodo-3-methoxy-1,5-naphthyridine in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, highly polar; effective at solvating polar heterocycles. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its high polarity can disrupt the crystal lattice and solvate the molecule. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Good dipole moment, capable of solvating moderately polar compounds. |
| Chloroform (CHCl₃) | Polar Aprotic | Moderate to High | Similar to DCM, effective for many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ether oxygen can act as a hydrogen bond acceptor; less polar than DMF or DMSO. |
| Acetone | Polar Aprotic | Moderate | Ketone group provides polarity and hydrogen bond acceptance. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Nitrile group is highly polar, making it a good solvent for polar molecules.[7] |
| Ethyl Acetate (EtOAc) | Intermediate Polarity | Sparingly Soluble | Ester functionality provides some polarity, but the ethyl group reduces it. |
| 2-Propanol (IPA) | Polar Protic | Sparingly Soluble | Can act as both H-bond donor and acceptor, but polarity is lower than methanol. |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Similar to IPA, may form favorable interactions but overall polarity match is not ideal. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | The most polar alcohol; may show some solubility due to hydrogen bonding potential. |
| Toluene | Non-polar | Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the molecule. |
| Hexane / Heptane | Non-polar | Insoluble | Aliphatic hydrocarbons cannot overcome the solute-solute interactions of the polar crystal lattice. |
Disclaimer: The solubility predictions in this table are based on theoretical chemical principles and the structure of the molecule. They have not been experimentally verified and should be used as a guideline for solvent selection in experimental studies.
Caption: Relationship between solute/solvent properties and solubility.
Experimental Protocol: Quantitative Solubility Determination
To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The Shake-Flask Method is a globally recognized and robust technique for determining the equilibrium solubility of a compound.[8] This protocol is adapted from the OECD Guideline for the Testing of Chemicals, 105.[9][10]
3.1. Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the dissolved compound in the supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
3.2. Materials & Equipment
-
4-Iodo-3-methoxy-1,5-naphthyridine (solid, purity >98%)
-
HPLC-grade organic solvents (as per Table 1)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge capable of holding vials
-
Syringes and syringe filters (0.22 µm, ensure compatibility with solvent)
-
Volumetric flasks and pipettes
-
Validated HPLC system with a suitable detector (e.g., UV-Vis)
3.3. Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution for the analytical calibration curve.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock standard to create a series of at least five calibration standards that bracket the expected solubility range.
-
Sample Preparation:
-
Add an excess amount of solid 4-Iodo-3-methoxy-1,5-naphthyridine to a pre-weighed glass vial. An amount that is visually in excess is sufficient (e.g., ~5-10 mg).
-
Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed. The time required to reach equilibrium must be determined experimentally. A common practice is to agitate for 24 hours, then take a measurement. Continue agitating and measure again at 48 hours. Equilibrium is confirmed when the two measurements are statistically identical.[8]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[10][11] This step is critical to avoid artificially high results.
-
-
Sample Analysis:
-
Carefully draw the supernatant using a syringe. Do not disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.[11] The first few drops should be discarded to saturate the filter membrane.
-
Perform any necessary dilutions with the mobile phase to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the test samples via HPLC.
-
-
Data Calculation:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. Determine the linearity (R² > 0.99).
-
Use the regression equation from the calibration curve to calculate the concentration of the compound in the filtered supernatant.
-
Multiply by any dilution factors to determine the final solubility, typically expressed in mg/mL or µg/mL.
-
Caption: Experimental workflow for Shake-Flask solubility determination.
Conclusion and Future Outlook
While specific experimental solubility data for 4-Iodo-3-methoxy-1,5-naphthyridine remains to be published, a thorough analysis of its molecular structure provides a strong predictive framework for its behavior in common organic solvents. It is anticipated to be a moderately polar compound with high solubility in polar aprotic solvents like DMSO and DMF, and poor solubility in non-polar solvents such as hexane.
For drug development professionals, this predictive analysis serves as a crucial starting point for solvent screening in synthesis, purification, and formulation. However, theoretical predictions must be substantiated by empirical data. The detailed Shake-Flask protocol provided herein offers a self-validating and authoritative method for researchers to obtain the precise, quantitative solubility data necessary to advance their research with confidence. The generation of such data will be invaluable for the continued development of this and other promising 1,5-naphthyridine derivatives.
References
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García-García, A., Marín-Bárbaro, N., & Macías, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4938. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Glomme, A., & Sjöström, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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Markl, D., & Zeitler, J. A. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 895-899. [Link]
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Stability and storage conditions for 4-Iodo-3-methoxy-1,5-naphthyridine
An In-Depth Technical Guide to the Stability and Storage of 4-Iodo-3-methoxy-1,5-naphthyridine
Executive Summary
4-Iodo-3-methoxy-1,5-naphthyridine is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3][4] Its utility as a synthetic intermediate, particularly in cross-coupling reactions, is largely defined by the reactivity of its carbon-iodine bond.[2] However, this reactivity also underpins its potential instability. This guide provides a comprehensive analysis of the factors influencing the stability of 4-Iodo-3-methoxy-1,5-naphthyridine and outlines best practices for its storage and handling to ensure its integrity for research and development. The recommendations herein are derived from the chemical properties of its constituent functional groups—the iodinated naphthyridine ring system and the methoxy group—and should be supplemented with substance-specific experimental validation.
Chemical Structure and Inherent Reactivity
The stability of 4-Iodo-3-methoxy-1,5-naphthyridine is intrinsically linked to its molecular architecture. The key features governing its chemical behavior are:
-
The 1,5-Naphthyridine Core: This bicyclic heteroaromatic system is generally stable but can be susceptible to oxidation, particularly N-oxidation, under certain conditions.[1] The nitrogen atoms also offer sites for coordination with metal ions, which can catalyze degradation.
-
The Iodo Group: The carbon-iodine (C-I) bond on the aromatic ring is the most significant feature concerning stability. This bond is known to be labile and susceptible to cleavage upon exposure to light (photosensitivity), heat, and certain transition metals.[5] Homolytic cleavage of the C-I bond can lead to de-iodination and the formation of radical species, which can initiate further degradation.
-
The Methoxy Group: The methoxy (-OCH₃) group is an electron-donating group that can influence the electron density of the naphthyridine ring system. While generally stable, it can be cleaved under harsh acidic or thermal conditions.
Based on these structural features, the primary degradation pathways of concern are photodegradation, thermal decomposition, and oxidation.
Recommended Storage and Handling Protocols
To mitigate the inherent reactivity and preserve the purity of 4-Iodo-3-methoxy-1,5-naphthyridine, the following storage and handling conditions are recommended. While some suppliers may indicate room temperature storage for short-term use[6], long-term stability necessitates more stringent measures.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of potential thermal degradation and slows down oxidative processes. For long-term storage, -20°C is advisable. |
| Light | Store in the dark, in amber glass vials. | The C-I bond is photosensitive and can cleave upon exposure to UV or visible light, leading to de-iodination.[5] |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation. |
| Moisture | Store in a dry environment, preferably with a desiccant. | Moisture can facilitate certain degradation reactions and can be detrimental if the compound is hygroscopic.[5] |
| Container | Tightly sealed, chemically resistant containers (e.g., borosilicate amber glass). | Prevents contamination and exposure to air and moisture.[5] |
Safe Handling Procedures
Due to the potential for skin, eye, and respiratory irritation from similar iodo- and methoxy-substituted aromatic compounds, proper personal protective equipment (PPE) is essential.[7][8][9][10][11]
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
Laboratory coat
-
-
Handling Practices: Avoid generating dust. For solid forms, use appropriate weighing and transfer techniques. Avoid prolonged or repeated exposure.[8]
Visualization of Handling and Storage Workflow
The following diagram outlines the logical flow for ensuring the stability of 4-Iodo-3-methoxy-1,5-naphthyridine from receipt to use.
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The Synthetic Architect's Guide to the 1,5-Naphthyridine Core: A Technical Review
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the structural cornerstone of numerous therapeutic agents and functional materials. Its unique electronic properties and rigid, planar structure make it a highly sought-after target in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the principal synthetic routes to the 1,5-naphthyridine core, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of classical methodologies, explore the efficiency and versatility of modern transition-metal-catalyzed reactions, and delve into advanced strategies that offer rapid access to molecular complexity. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to provide a practical and authoritative resource for the synthesis of this important heterocyclic system.
Introduction: The Enduring Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered significant attention in the scientific community. This interest stems from its prevalence in a wide array of biologically active compounds exhibiting diverse therapeutic properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1] The unique arrangement of the nitrogen atoms in the 1,5-naphthyridine core imparts specific electronic and steric features that enable it to act as a versatile ligand for metal complexes and a key pharmacophore in drug design.[1]
The development of efficient and scalable synthetic routes to substituted 1,5-naphthyridines is therefore a critical endeavor in modern organic chemistry and drug discovery. This guide will navigate the synthetic landscape, from time-honored classical reactions to cutting-edge catalytic methodologies.
Classical Approaches: Forging the Core with Time-Tested Reactions
The foundational syntheses of the 1,5-naphthyridine core rely on well-established cyclization strategies that have been refined over decades. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to specific substitution patterns.
The Skraup-Doebner-von Miller Reaction: A Classic Cyclization
The Skraup synthesis is a venerable method for the construction of quinolines and can be adapted to produce 1,5-naphthyridines from 3-aminopyridine.[1][2][3] The reaction typically involves heating the aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and a dehydrating agent, usually concentrated sulfuric acid.[3] The in situ dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the 3-aminopyridine, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine core.[3]
Causality Behind Experimental Choices: The use of a strong acid is crucial for both the dehydration of glycerol and the acid-catalyzed cyclization. The oxidizing agent is necessary for the final aromatization step. The reaction is often vigorous and requires careful temperature control to prevent polymerization and tar formation.[4] Modern modifications often employ milder oxidizing agents like m-nitrobenzenesulfonic acid sodium salt for better reproducibility and yield.[1][4]
Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.
-
Addition of Reagents: To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.
-
Heating: Heat the mixture gently. The reaction is exothermic and will begin to reflux. Once the initial vigorous reaction subsides, heat the mixture to 140-150°C for 4-5 hours.
-
Work-up: Allow the reaction mixture to cool and pour it onto crushed ice. Carefully neutralize the acidic solution with concentrated sodium hydroxide solution until strongly alkaline.
-
Extraction and Purification: Extract the aqueous layer multiple times with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or crystallization.
Caption: Mechanism of the Skraup Synthesis.
The Friedländer Annulation: A Versatile Condensation
The Friedländer synthesis is another powerful method for constructing the 1,5-naphthyridine core. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[5] For the synthesis of 1,5-naphthyridines, a substituted 3-aminopyridine-4-carbaldehyde or a related derivative serves as the starting material. The reaction is typically catalyzed by an acid or a base.
Causality Behind Experimental Choices: The choice of catalyst (acid or base) depends on the specific substrates. Base catalysis is often preferred as it promotes the formation of the enolate from the α-methylene compound, which then attacks the carbonyl group of the aminopyridine derivative. The subsequent cyclization and dehydration lead to the formation of the 1,5-naphthyridine ring.
Experimental Protocol: Friedländer Synthesis of a Substituted 1,5-Naphthyridine
-
Reaction Setup: To a solution of the 3-aminopyridine-4-carbaldehyde and the active methylene compound in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., potassium hydroxide or piperidine).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the desired 1,5-naphthyridine derivative.
Caption: Mechanism of the Friedländer Annulation.
Modern Synthetic Routes: The Power of Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 1,5-naphthyridine core is no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives compared to classical approaches.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have emerged as powerful tools for the synthesis of 1,5-naphthyridines.[1] These reactions typically involve the coupling of a functionalized pyridine derivative with a suitable coupling partner, followed by an intramolecular cyclization to form the second pyridine ring.
Heck Reaction: The Heck reaction can be employed to couple a halo-aminopyridine with an alkene, such as an acrylate. The resulting intermediate can then undergo an intramolecular cyclization to form a 1,5-naphthyridinone.[1]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the Heck reaction. The catalyst system must be active enough to promote the oxidative addition of the palladium to the aryl halide and the subsequent steps of the catalytic cycle. The base is required to neutralize the acid generated during the reaction.
Experimental Protocol: Palladium-Catalyzed Heck Reaction and Cyclization [1]
-
Reaction Setup: To a solution of the 2-bromo-3-aminopyridine and methyl acrylate in a suitable solvent (e.g., cumene), add the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., tri-tert-butylphosphonium tetrafluoroborate), and a base (e.g., N,N-dicyclohexylmethylamine).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 150°C) overnight.
-
Cyclization: After the Heck coupling is complete, the intermediate can be cyclized by the addition of a suitable reagent (e.g., PBu₃ in acetic acid).
-
Work-up and Purification: After cooling, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography.
Caption: Workflow for Heck Reaction and Cyclization.
Copper-Catalyzed Domino Reactions
Copper-catalyzed reactions have gained prominence as a more economical and environmentally friendly alternative to palladium catalysis. Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency. Copper-catalyzed domino reactions have been successfully applied to the synthesis of functionalized 1,5-naphthyridines.
Causality Behind Experimental Choices: These reactions often proceed through a series of interconnected steps, such as a Michael addition, intramolecular cyclization, and aromatization, all catalyzed by a single copper source. The choice of the copper catalyst and reaction conditions can influence the reaction pathway and the final product.
Advanced Strategies: Multi-Component and Domino Reactions
To meet the demands of high-throughput screening and rapid lead optimization in drug discovery, synthetic chemists are increasingly turning to multi-component reactions (MCRs) and domino reactions. These strategies allow for the construction of complex molecules from simple starting materials in a single operation, significantly reducing the number of synthetic steps and purification procedures. Several MCRs and domino reactions have been developed for the efficient synthesis of diverse 1,5-naphthyridine libraries.[6][7][8]
Applications in Drug Discovery: The 1,5-Naphthyridine Core in Action
The synthetic routes discussed in this guide have been instrumental in the discovery and development of numerous drugs and clinical candidates. Two prominent examples that, while not containing a 1,5-naphthyridine core themselves, highlight the importance of related naphthyridine and azabicyclic scaffolds in medicinal chemistry are Varenicline (Champix) and TAS-102 (Lonsurf). The synthetic strategies employed for these molecules often share principles with those used for 1,5-naphthyridines.
-
Varenicline (Champix): A partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[9][10][11][12] Its rigid, polycyclic structure, while not a simple naphthyridine, demonstrates the utility of bridged bicyclic systems in targeting neuronal receptors.
-
TAS-102 (Lonsurf): An anticancer agent used for the treatment of metastatic colorectal cancer.[13][14][15][16][17] It is a combination of trifluridine and tipiracil hydrochloride. Tipiracil contains a substituted pyridine core, and its synthesis showcases the importance of functionalized pyridine chemistry.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Conditions | Advantages | Limitations |
| Skraup-Doebner-von Miller | 3-Aminopyridine, Glycerol | Harsh (strong acid, high temp.) | Inexpensive starting materials, direct formation of the aromatic core. | Low yields, harsh conditions, tar formation, limited substituent diversity. |
| Friedländer Annulation | 3-Aminopyridine-4-carbaldehyde, Active methylene compounds | Mild to moderate (acid or base catalyst) | Good yields, versatile, allows for diverse substitution patterns. | Requires pre-functionalized starting materials. |
| Palladium-Catalyzed Heck Reaction | Halo-aminopyridine, Alkene | Moderate to high temp., inert atmosphere | High functional group tolerance, good yields, predictable regioselectivity. | Cost of palladium catalyst, requires pre-functionalized substrates. |
| Copper-Catalyzed Domino Reactions | Simple starting materials | Mild conditions | Economical, environmentally friendly, high efficiency (domino process). | Substrate scope can be limited, mechanism can be complex. |
| Multi-Component Reactions | Three or more simple starting materials | Often mild conditions | High atom economy, rapid access to molecular diversity, operational simplicity. | Finding optimal conditions can be challenging. |
Conclusion and Future Outlook
The synthesis of the 1,5-naphthyridine core has evolved significantly from the classical, often harsh, methods to the more sophisticated and efficient transition-metal-catalyzed and multi-component strategies of today. The continued development of novel synthetic methodologies that offer improved efficiency, sustainability, and access to a wider range of functionalized derivatives will undoubtedly fuel further discoveries in medicinal chemistry and materials science. As our understanding of the biological roles of 1,5-naphthyridine-containing molecules deepens, the demand for innovative and practical synthetic routes will only continue to grow. This guide serves as a foundational resource for chemists seeking to harness the power of this remarkable heterocyclic scaffold.
References
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Lumbreras, M. Á., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]
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Lavanya, M., et al. (2015). Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies. RSC Advances, 5(105), 86330-86336. [Link]
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Coe, J. W., et al. (2009). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. Annual Reports in Medicinal Chemistry, 44, 71-101. [Link]
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Pietrantonio, F., et al. (2015). TAS-102 (Lonsurf) for the Treatment of Metastatic Colorectal Cancer. A Concise Review. Clinical Colorectal Cancer, 14(3), 153-157. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Lumbreras, M. Á., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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El-Kimary, E. I., et al. (2022). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. Roya Society Open Science, 9(9), 220739. [Link]
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Taiho Pharmaceutical. (2019). Taiho Pharmaceutical Obtains Approval of Anticancer Agent TAS-102 (brand name in Japan "Lonsurf®") in China for Treatment of Colorectal Cancer. [Link]
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Devadoss, T., & Sowmya, V. (2021). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ChemistrySelect, 6(15), 3610-3641. [Link]
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Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]
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Pietrantonio, F., et al. (2015). TAS-102 (Lonsurf) for the Treatment of Metastatic Colorectal Cancer. A Concise Review. PubMed. [Link]
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Al-Omair, M. A., et al. (2023). Green Synthesis of Novel Naphthyridines Using Multicomponent Reactions of Isocyanates: Investigation of Biological Activity. Polycyclic Aromatic Compounds. [Link]
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Gould, R. W., & Lerman, C. (2011). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 6(5), 543-553. [Link]
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Weaver, C. H. (2019). Lonsurf® Treatment for Colorectal Cancer. CancerConnect. [Link]
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Sahu, S., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-10. [Link]
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Darakshana, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23(36). [Link]
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Chen, C-Y., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Chemistry Proceedings, 18(1), 103. [Link]
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Vive Chemistry. (2012). Skraup's Synthesis. [Link]
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Sengoden, M., et al. (2017). Stereospecific Copper-Catalyzed Domino Ring Opening and sp3 C-H Functionalization of Activated Aziridines with N-Alkylanilines. Organic Letters, 19(1), 158-161. [Link]
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National Cancer Institute. (2015). TAS-102 Improves Overall Survival in Patients with Metastatic Colorectal Cancer. [Link]
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Reddy, T. J., et al. (2012). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ResearchGate. [Link]
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Lumbreras, M. Á., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3328. [Link]
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Doucet, H., & Laidaoui, N. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts, 11(11), 1369. [Link]
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Wang, Y., et al. (2019). Copper catalyzed five-component domino strategy for the synthesis of nicotinimidamides. Organic & Biomolecular Chemistry, 17(31), 7432-7436. [Link]
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Shaabani, A., et al. (2016). Regioselective synthesis of functionalized[1][10]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 18(11), 3295-3301. [Link]
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Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-3-methoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of C-C Bond Formation in Drug Discovery
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1][3] The reaction's utility is underscored by its generally mild conditions, broad functional group tolerance, and high efficiency in constructing conjugated enynes and arylalkynes.[1][2]
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of an alkynyl substituent at the C4 position of 4-iodo-3-methoxy-1,5-naphthyridine via a Sonogashira coupling can unlock a diverse chemical space for the exploration of new structure-activity relationships (SAR). This document provides a detailed guide, including mechanistic insights and a robust experimental protocol, for performing the Sonogashira coupling on this specific and electron-deficient heterocyclic system.
Mechanistic Considerations for a Successful Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is crucial for troubleshooting and optimizing the reaction conditions.
A simplified representation of the catalytic cycles is as follows:
Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (4-iodo-3-methoxy-1,5-naphthyridine), forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step.[2]
-
Reductive Elimination: The desired arylalkyne product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
Copper-Alkyne Complexation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base deprotonates the terminal alkyne, facilitated by the copper complex, to form a copper acetylide. This species is the active nucleophile for the transmetalation step.
Key Parameters for the Sonogashira Coupling of 4-Iodo-3-methoxy-1,5-naphthyridine
The successful execution of a Sonogashira coupling on the 4-iodo-3-methoxy-1,5-naphthyridine substrate hinges on the careful selection of several key parameters. The electron-deficient nature of the naphthyridine ring can influence the reactivity of the aryl iodide and the stability of the intermediates.
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often more stable and easier to handle, while Pd(PPh₃)₄ is a common choice for Sonogashira reactions. Both are typically effective for aryl iodides.[1][2] |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for generating the reactive copper acetylide intermediate.[1][4] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPEA) | An amine base is crucial to neutralize the HI byproduct and to facilitate the deprotonation of the terminal alkyne.[1][5] TEA and DIPEA are commonly used and can also serve as solvents. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | A polar aprotic solvent is generally preferred to ensure the solubility of the reagents and catalysts. The choice of solvent can influence reaction rates. |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a versatile and widely used ligand that stabilizes the palladium catalyst. It is often already incorporated in the catalyst complex. |
| Temperature | Room temperature to 50 °C | Aryl iodides are highly reactive in Sonogashira couplings, often allowing the reaction to proceed at or near room temperature.[6] Gentle heating may be required for less reactive alkynes. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation and promote the undesirable homocoupling of the alkyne.[1] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Sonogashira coupling of 4-iodo-3-methoxy-1,5-naphthyridine with a terminal alkyne. Optimization may be necessary depending on the specific alkyne used.
Figure 2: General Experimental Workflow for the Sonogashira Coupling
Materials and Reagents:
-
4-iodo-3-methoxy-1,5-naphthyridine
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-methoxy-1,5-naphthyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of THF and TEA (e.g., a 2:1 or 3:1 v/v ratio). The total solvent volume should be sufficient to dissolve the starting materials (typically a 0.1 M to 0.5 M concentration of the aryl iodide).
-
Degassing: Bubble the inert gas through the reaction mixture for another 5-10 minutes to ensure all oxygen is removed.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as DCM or EtOAc (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-alkynyl-3-methoxy-1,5-naphthyridine.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Low reaction temperature | Use fresh catalyst; Ensure proper degassing of solvents and the reaction mixture; Gradually increase the reaction temperature. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen; Inappropriate base | Thoroughly degas the reaction mixture; Consider using a different amine base. |
| Decomposition of Starting Material | Reaction temperature too high; Unstable substrate | Run the reaction at a lower temperature for a longer duration; Screen different solvents and bases. |
Conclusion
The Sonogashira coupling offers a reliable and versatile method for the functionalization of 4-iodo-3-methoxy-1,5-naphthyridine. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, researchers can efficiently synthesize a wide array of novel 4-alkynyl-1,5-naphthyridine derivatives. The provided protocol serves as a solid foundation for further exploration and optimization in the pursuit of new chemical entities for drug discovery and development.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
ChemHelpASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Plenio, H. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 76(17), 7097–7114. Available at: [Link]
- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to the Synthesis of 4-Amino-3-Methoxy-1,5-Naphthyridine Derivatives
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern of a 4-amino and a 3-methoxy group often enhances the pharmacological profile of kinase inhibitors and other targeted therapeutics. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the robust and scalable synthesis of 4-amino-3-methoxy-1,5-naphthyridine derivatives. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step protocols for key transformations, and offer insights into reaction mechanisms, optimization, and characterization.
Retrosynthetic Analysis and Strategic Overview
The synthesis of highly functionalized heterocyclic systems like the target 4-amino-3-methoxy-1,5-naphthyridine core requires a strategic approach that builds complexity in a controlled and efficient manner. Our retrosynthetic analysis identifies a convergent strategy centered on the late-stage introduction of the diverse amino group at the C4 position. This approach allows for the creation of a library of derivatives from a common, advanced intermediate.
The chosen forward synthesis is a robust, multi-step sequence that begins with the construction of the core naphthyridine ring system from a commercially available, appropriately substituted pyridine precursor. This method ensures regiochemical control of the methoxy group from the outset.
Diagram 1: Overall Synthetic Workflow
Caption: A three-part synthetic strategy for 4-amino-3-methoxy-1,5-naphthyridine derivatives.
Key Synthetic Transformations and Mechanistic Insights
Gould-Jacobs Reaction for Naphthyridine Core Synthesis
The construction of the foundational 4-hydroxy-1,5-naphthyridine ring system is efficiently achieved via the Gould-Jacobs reaction.[1] This powerful method involves two key stages:
-
Condensation: An aromatic amine (3-amino-2-methoxypyridine) reacts with diethyl ethoxymethylenemalonate (DEEM). The amino group nucleophilically attacks the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form a stable vinylogous amide intermediate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as Dowtherm A or diphenyl ether. This high thermal energy promotes an intramolecular electrophilic aromatic substitution, where the pyridine ring closes onto one of the ester groups, forming the second six-membered ring of the naphthyridine system.
The choice of a high-boiling solvent is critical. The high temperatures (typically >250 °C) are necessary to overcome the activation energy for the intramolecular cyclization step. Dowtherm A is preferred for its thermal stability and ability to achieve the required reaction temperatures uniformly.
Halogenation of the 4-Hydroxy Group
The 4-hydroxy group of the newly formed naphthyridine is essentially a tautomer of a more stable naphthyridin-4-one. This hydroxyl group is not a good leaving group for nucleophilic substitution. Therefore, it must be activated. The conversion to a 4-chloro derivative is a standard and highly effective strategy.[1]
Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used. The mechanism involves the initial formation of a phosphate or chlorophosphate ester intermediate on the oxygen atom, which transforms the hydroxyl into an excellent leaving group. A subsequent attack by a chloride ion displaces this group, yielding the desired 4-chloro-1,5-naphthyridine. This intermediate is now highly susceptible to nucleophilic attack at the C4 position.
Nucleophilic Aromatic Substitution (SₙAr) for Amination
The final and most crucial step for generating a library of compounds is the nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring system activates the C4 position (para to N1) towards nucleophilic attack, making the displacement of the 4-chloro group by an amine facile.
Diagram 2: SₙAr Mechanism for Amination
Caption: The addition-elimination mechanism for the final amination step.
The reaction typically proceeds under mild to moderate heating in a polar aprotic solvent like DMF, NMP, or an alcohol like isopropanol. An acid scavenger (a non-nucleophilic base such as diisopropylethylamine, DIPEA, or K₂CO₃) is often required to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as POCl₃ are highly corrosive and moisture-sensitive; handle with extreme care.
Protocol 1: Synthesis of Ethyl 4-hydroxy-3-methoxy-1,5-naphthyridine-2-carboxylate
-
Reagents & Setup:
-
3-amino-2-methoxypyridine (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve 3-amino-2-methoxypyridine in ethanol in the round-bottom flask.
-
Add DEEM dropwise to the solution at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor reaction completion by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Cool the reaction mixture to room temperature. The intermediate product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid and wash with cold ethanol to yield the condensation product.
-
-
Cyclization:
-
Add the dried intermediate to a flask containing Dowtherm A.
-
Heat the mixture to 250-255 °C under a nitrogen atmosphere for 30-60 minutes.
-
Cool the mixture to below 100 °C and dilute with hexanes to precipitate the product.
-
Filter the solid, wash thoroughly with hexanes, then ethyl acetate to remove residual solvent. The crude product is often carried forward.
-
Protocol 2: Synthesis of 4-Chloro-3-methoxy-1,5-naphthyridine
-
Reagents & Setup:
-
Crude 4-hydroxy-3-methoxy-1,5-naphthyridine (from saponification/decarboxylation of the product from Protocol 1) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)
-
Round-bottom flask with reflux condenser (protected by a drying tube).
-
-
Procedure:
-
Carefully add the crude 4-hydroxy-3-methoxy-1,5-naphthyridine to excess POCl₃ in the flask.
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solution should become homogeneous.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring in a large beaker. (Caution: Exothermic reaction, perform slowly in a fume hood).
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or solid Na₂CO₃ until the pH is ~7-8.
-
The product will precipitate as a solid. Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro intermediate.
-
Protocol 3: General Procedure for the Synthesis of 4-Amino-3-methoxy-1,5-naphthyridine Derivatives
-
Reagents & Setup:
-
4-chloro-3-methoxy-1,5-naphthyridine (1.0 eq)
-
Desired amine (primary or secondary) (1.2-2.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Solvent (e.g., Isopropanol, NMP, or Dioxane)
-
Microwave vial or sealed tube.
-
-
Procedure:
-
In a microwave vial, combine 4-chloro-3-methoxy-1,5-naphthyridine, the desired amine, and the solvent.
-
Add DIPEA to the mixture.
-
Seal the vial and heat the reaction mixture to 100-140 °C for 2-16 hours (reaction conditions can often be accelerated using microwave irradiation).
-
Monitor reaction progress by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to obtain the final target compound.
-
Data Presentation: Representative Amination Reactions
The following table summarizes typical conditions and outcomes for the SₙAr diversification step.
| Entry | Amine Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dioxane | 120 | 12 | 85 |
| 2 | Morpholine | Isopropanol | 100 | 8 | 92 |
| 3 | Benzylamine | NMP | 140 | 4 | 78 |
| 4 | 3-Aminopyrrolidine | Dioxane | 110 | 16 | 75 |
Yields are for isolated, purified products and are representative.
Characterization
Final products should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity. Key signals include the disappearance of the proton at C4 and the appearance of new signals corresponding to the appended amine.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
-
P. F. Suay-Garcia, A. Perez-Silanes, F. Palacios, Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines, Molecules, [Link]
-
F. Palacios, A. Perez-Silanes, P. F. Suay-Garcia, Fused 1,5-Naphthyridines: Synthetic Tools and Applications, Molecules, [Link]
-
P. F. Suay-Garcia, A. Perez-Silanes, F. Palacios, Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines, ResearchGate, [Link]
-
Shireen Mohammed, Khalid Ali Maher, Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction, ResearchGate, [Link]
Sources
The Versatile Building Block: Application and Protocols for 4-Iodo-3-methoxy-1,5-naphthyridine in Modern Medicinal Chemistry
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antiproliferative, antibacterial, and kinase inhibitory effects.[1] The strategic functionalization of this core is paramount for the development of novel therapeutics. This guide provides an in-depth look at 4-iodo-3-methoxy-1,5-naphthyridine, a highly versatile intermediate, detailing its synthesis and application in key cross-coupling reactions that are foundational to modern drug discovery.
The Strategic Importance of 4-Iodo-3-methoxy-1,5-naphthyridine
The utility of 4-iodo-3-methoxy-1,5-naphthyridine as a building block in medicinal chemistry stems from two key structural features: the methoxy group at the 3-position and the iodo group at the 4-position. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the naphthyridine ring, potentially enhancing binding affinity to biological targets. The iodo substituent is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of molecular fragments, enabling the systematic exploration of the chemical space around the 1,5-naphthyridine core to build structure-activity relationships (SAR).
Synthesis of 4-Iodo-3-methoxy-1,5-naphthyridine: A Proposed Pathway
Caption: Proposed synthetic workflow for 4-iodo-3-methoxy-1,5-naphthyridine.
Protocol 1: Synthesis of 3-Methoxy-1,5-naphthyridin-4(1H)-one
This protocol is adapted from the Gould-Jacobs reaction, a classic method for synthesizing 4-hydroxyquinolines and related heterocycles.[2]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
Procedure:
-
A mixture of 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours.
-
The resulting intermediate is added portion-wise to preheated diphenyl ether at 250 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
-
After cooling, the precipitated solid is collected by filtration, washed with hexane, and then ethanol to yield the 4-hydroxy-1,5-naphthyridine derivative.
-
The hydroxyl group can then be methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Protocol 2: Synthesis of 4-Chloro-3-methoxy-1,5-naphthyridine
The conversion of the 4-hydroxy group to a chloro group is a standard transformation in heterocyclic chemistry, often achieved using phosphorus oxychloride.
Materials:
-
3-Methoxy-1,5-naphthyridin-4(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
To 3-methoxy-1,5-naphthyridin-4(1H)-one (1.0 eq) is added an excess of phosphorus oxychloride (5-10 eq).
-
A catalytic amount of DMF is added.
-
The mixture is heated at reflux (around 110 °C) for 2-4 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is quenched by pouring onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).
-
The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-3-methoxy-1,5-naphthyridine.
Protocol 3: Synthesis of 4-Iodo-3-methoxy-1,5-naphthyridine
The final step involves a halogen exchange reaction, a Finkelstein-type reaction, to replace the chloro group with an iodo group.
Materials:
-
4-Chloro-3-methoxy-1,5-naphthyridine
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
4-Chloro-3-methoxy-1,5-naphthyridine (1.0 eq) is dissolved in anhydrous acetone or DMF.
-
An excess of sodium iodide or potassium iodide (3-5 eq) is added.
-
The reaction mixture is heated at reflux for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel provides the final 4-iodo-3-methoxy-1,5-naphthyridine.
Alternatively, direct iodination of an activated 3-methoxy-1,5-naphthyridine precursor could be explored using an electrophilic iodinating agent like N-iodosuccinimide (NIS).[3]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodo group at the 4-position makes 4-iodo-3-methoxy-1,5-naphthyridine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling applications of 4-iodo-3-methoxy-1,5-naphthyridine.
Protocol 4: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.
General Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-3-methoxy-1,5-naphthyridine (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst, a suitable ligand, and a base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the specified temperature for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Component | Example | Typical Amount |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | 2-10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 eq |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | - |
| Temperature | 80-120 °C | - |
Protocol 5: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between the naphthyridine core and a terminal alkyne.
General Procedure:
-
To a reaction vessel under an inert atmosphere, add 4-iodo-3-methoxy-1,5-naphthyridine (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst, a copper(I) co-catalyst (if applicable), a ligand, and a base.
-
Add the degassed solvent.
-
Stir the reaction at the indicated temperature until the starting material is consumed.
-
After completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Component | Example | Typical Amount |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 2-5 mol% |
| Copper(I) Co-catalyst | CuI | 1-5 mol% |
| Ligand | PPh₃, Xantphos | 4-10 mol% |
| Base | Et₃N, DIPEA | 2-5 eq |
| Solvent | THF, DMF, Toluene | - |
| Temperature | Room Temperature to 80 °C | - |
Protocol 6: Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
General Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with 4-iodo-3-methoxy-1,5-naphthyridine (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst, a ligand, and a base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat with stirring for the specified time.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Component | Example | Typical Amount |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | BINAP, Xantphos, RuPhos | 2-10 mol% |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5-3 eq |
| Solvent | Toluene, Dioxane, THF | - |
| Temperature | 80-120 °C | - |
Conclusion
4-Iodo-3-methoxy-1,5-naphthyridine is a valuable and versatile building block for medicinal chemists. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic transformations. The true power of this intermediate lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space of novel 1,5-naphthyridine derivatives. The protocols outlined in this guide serve as a practical starting point for researchers to leverage this important scaffold in their drug discovery programs.
References
-
Paudyal, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4479. Available at: [Link]
-
Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][4]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 80, 2003-2007. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Iodo-3-(methoxymethoxy)pyridine. Available at: [Link]
- U.S. Patent No. 6,245,913 B1. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- U.S. Patent Application No. 2012/0041224 A1. (2012). Process For The Iodination Of Aromatic Compounds.
-
Beaud, R., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 11, 1599-1607. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]
-
Madrid, P. B., et al. (2007). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry, 50(23), 5789-5799. Available at: [Link]
-
TSI Journals. (2012). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. Trade Science Inc. Available at: [Link]
-
Hati, S., et al. (2021). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. New Journal of Chemistry, 45(3), 1361-1366. Available at: [Link]
-
Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
- World Intellectual Property Organization. (2013). Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds. WO 2013/063737 A1.
-
ResearchGate. (2005). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Available at: [Link]
-
UTUPub. (2017). Improved Synthesis Strategy for N-Methoxy-1,3-oxazinane Nucleic Acids (MOANAs). Available at: [Link]
-
Molecules. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
-
Molecules. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]
-
Journal of Medicinal Chemistry. (2005). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available at: [Link]
Sources
- 1. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Guide for Buchwald-Hartwig Amination of Halo-Naphthyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of halo-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this challenging class of substrates. The unique electronic and structural properties of the naphthyridine core, with its two nitrogen atoms, present a distinct set of hurdles compared to simpler aromatic systems. This resource, structured in a question-and-answer format, provides in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring your path to successful amination is clear and efficient.
Troubleshooting Guide: From Frustration to Fruition
This section addresses specific experimental failures and unexpected outcomes. The advice provided is grounded in mechanistic principles and extensive experience with palladium-catalyzed cross-coupling reactions.
Question 1: My Buchwald-Hartwig reaction with a chloro-naphthyridine substrate is showing no product formation, and I am recovering my starting material. What is the likely cause and how can I fix it?
Answer:
The primary suspect in this scenario is a failure of the initial, and often rate-limiting, oxidative addition step. Chloro-naphthyridines are notoriously less reactive than their bromo or iodo counterparts. The presence of the electron-withdrawing nitrogen atoms in the naphthyridine ring further deactivates the C-Cl bond towards oxidative addition by the palladium(0) catalyst.
Causality and Solution:
-
Insufficiently Electron-Rich Catalyst: The palladium(0) species needs to be sufficiently electron-rich to break the strong C-Cl bond. Your current ligand may not be providing the necessary electron density to the metal center.
-
Actionable Advice: Switch to more electron-donating and sterically bulky phosphine ligands. Ligands from the Buchwald biarylphosphine family, such as XPhos, SPhos, or BrettPhos, are specifically designed to enhance the reactivity of palladium catalysts for challenging substrates like heteroaryl chlorides. N-heterocyclic carbene (NHC) ligands are also excellent choices for activating C-Cl bonds.[1]
-
-
Catalyst Inhibition: The nitrogen lone pairs on the naphthyridine ring can coordinate to the palladium center, acting as a catalyst poison and preventing it from participating in the catalytic cycle. This is a common issue with nitrogen-containing heterocycles.
-
Actionable Advice: Employ bulky ligands. The steric hindrance around the palladium center from ligands like XPhos or bulky NHCs can disfavor the coordination of the naphthyridine nitrogen, keeping the catalyst active. Bidentate phosphine ligands like BINAP or DPPF can also be effective as their chelation can prevent displacement by the heterocyclic substrate.[2]
-
-
Ineffective Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient under your current conditions.
-
Actionable Advice: Consider using a commercially available, well-defined Pd(0) pre-catalyst or a pre-formed palladium-ligand complex. This ensures a higher concentration of the active catalyst from the start of the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inactive chloro-naphthyridine amination.
Question 2: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen) as a side product. How can I suppress this?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically arises from two main pathways:
-
Reaction with Trace Water: The palladium-hydride species, formed from the reaction of the palladium catalyst with trace water or other proton sources, can reductively eliminate with the halo-naphthyridine.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination.
Causality and Solution:
-
Water in the Reaction: Even in seemingly anhydrous solvents, trace amounts of water can be detrimental.
-
Actionable Advice: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry reagents under high vacuum. The use of molecular sieves in the reaction can also be beneficial.
-
-
Base Choice: The choice of base can influence the amount of hydrodehalogenation. Strong, sterically hindered bases are generally preferred.
-
Actionable Advice: Sodium tert-butoxide (NaOtBu) is a common and effective base. If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and observing hydrodehalogenation, switching to a stronger, non-nucleophilic base might be beneficial.
-
-
Ligand Effects: The ligand can influence the relative rates of reductive elimination (the desired pathway) and β-hydride elimination.
-
Actionable Advice: Bidentate ligands that form a strong chelate with the palladium center can disfavor the formation of the coordinatively unsaturated species required for β-hydride elimination.[2]
-
Recommended Reaction Setup to Minimize Hydrodehalogenation:
| Component | Recommendation | Rationale |
| Solvent | Anhydrous toluene or dioxane | Non-protic and can be rigorously dried. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases. |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes moisture and oxygen. |
| Additives | Activated molecular sieves | Scavenges trace water. |
Question 3: My reaction with a bromo- or iodo-naphthyridine is sluggish and gives low yields. I am using a standard Buchwald-Hartwig protocol that works well for other aryl halides. What is unique about naphthyridines?
Answer:
While bromo- and iodo-naphthyridines are more reactive than their chloro- counterparts, the naphthyridine core itself presents unique challenges. The two nitrogen atoms can act as a bidentate chelating ligand for the palladium catalyst, forming a highly stable, off-cycle complex that is catalytically inactive. This is particularly problematic for naphthyridine isomers like 1,8-naphthyridine where the nitrogen atoms are positioned for effective chelation.[3]
Causality and Solution:
-
Catalyst Sequestration by Bidentate Chelation: The formation of a stable Pd(naphthyridine) complex removes the catalyst from the productive catalytic cycle.
-
Actionable Advice: The choice of ligand is critical to disrupt this unproductive chelation.
-
Sterically Demanding Monodentate Ligands: Very bulky ligands like BrettPhos or AdCyBrettPhos can create a sterically congested environment around the palladium that prevents the bidentate coordination of the naphthyridine.[4]
-
Bidentate Ligands with a Large Bite Angle: Ligands like Xantphos or DPEphos have a larger "bite angle" which can disfavor the formation of the five- or six-membered chelate ring with the naphthyridine.
-
-
Illustrative Diagram of Catalyst Sequestration:
Caption: Productive vs. off-cycle catalyst pathways with naphthyridines.
Frequently Asked Questions (FAQs)
Q1: Which halogen (Cl, Br, or I) is best for the Buchwald-Hartwig amination of naphthyridines?
The reactivity order for aryl halides in Buchwald-Hartwig amination is generally I > Br > Cl.[5] For naphthyridines, it is highly recommended to use bromo- or iodo-naphthyridines if synthetically accessible. Chloro-naphthyridines often require more specialized and expensive catalyst systems and more forcing conditions, which can lead to decomposition of sensitive substrates.
Q2: What is the best general-purpose ligand for the amination of halo-naphthyridines?
There is no single "best" ligand, as the optimal choice depends on the specific naphthyridine isomer, the halogen, and the amine. However, a good starting point for screening is the use of bulky, electron-rich biaryl phosphine ligands.
Recommended Ligand Screening Panel:
| Ligand Class | Examples | Key Features |
| Monodentate Biaryl Phosphines | XPhos, SPhos, BrettPhos | High activity, good for challenging substrates. |
| Bidentate Phosphines | BINAP, DPPF, Xantphos | Can suppress side reactions and catalyst inhibition.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very strong electron donors, effective for chlorides.[1] |
Q3: Can I use weaker bases like K₂CO₃ or K₃PO₄ for my reaction?
Yes, weaker inorganic bases can be used and are often necessary if your naphthyridine substrate contains base-sensitive functional groups (e.g., esters, nitro groups).[2] However, be aware that reactions with weaker bases may require higher catalyst loadings, higher temperatures, and longer reaction times to achieve full conversion.
Q4: My reaction is sensitive to air. What precautions should I take?
The active Pd(0) catalyst is susceptible to oxidation, which deactivates it. Therefore, it is crucial to perform the reaction under an inert atmosphere.
Protocol for an Air-Sensitive Reaction:
-
Degassing: Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Assemble your reaction vessel under a stream of argon or nitrogen.
-
Reagent Handling: Add all solid reagents under a positive pressure of inert gas. Use syringes for liquid additions.
-
Sealing: Seal the reaction vessel securely before heating.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Bromo-Naphthyridine
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-naphthyridine (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add sodium tert-butoxide (1.4 mmol).
-
Under a positive flow of argon, add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Thieme.
-
Tanaka, K., et al. (1998). Control of the co-ordination mode of 1,8-naphthyridine ligated to ruthenium(II) bipyridine complexes. Journal of the Chemical Society, Dalton Transactions, (11), 1827-1833. [Link]
-
Gabriele, B., et al. (2005). Palladium-Assisted Multicomponent Synthesis of 2-Aryl-4-aminoquinolines and 2-Aryl-4-amino[2][6]naphthyridines. The Journal of Organic Chemistry, 70(12), 4849-4852. [Link]
- Fortman, G. C., & Nolan, S. P. (2011). Metal-N-heterocyclic carbene (NHC) complexes in catalysis. Chemical Society Reviews, 40(10), 5151-5169.
- Ikawa, T., & Buchwald, S. L. (2010). Palladium-Catalyzed C-N and C-O Cross-Coupling Reactions. Synfacts, 2010(12), 1335-1335.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Urgaonkar, S., & Hartwig, J. F. (2003). A general palladium-catalyzed synthesis of 2-aminoindoles.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Chemical Science, 2(1), 27-50.
- Khan, M. M., Ali, H., & van Lier, J. E. (2001). Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions. Tetrahedron Letters, 42(9), 1615-1617.
- Shaughnessy, K. H. (2011). Cu-Catalyzed CN Coupling with Sterically Hindered Partners. Topics in Current Chemistry, 292, 1-44.
-
Sirakanyan, S. N., et al. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 27(11), 3426. [Link]
- Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- T. D. Quach, R. A. Batey (2003). The Buchwald-Hartwig Amination of Nitroarenes. Organic Letters, 5(9), 1381-1384.
- Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
- D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters (1998). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Letters, 20(1), 158-161.
- Sirakanyan, S. N., et al. (2021). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 26(21), 6649.
- T. D. Quach, R. A. Batey (2003). Buchwald-Hartwig Amination of Nitroarenes. Organic Letters, 5(9), 1381-1384.
- J. C. V. Mallet, C. M. R. L. F. L. de F. Leite, M. C. B. V. de Souza, V. F. Ferreira (2018). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. The Journal of Organic Chemistry, 83(17), 10323-10332.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2020). YouTube.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. (n.d.). Benchchem.
- Buchwald-Hartwig Amin
Sources
- 1. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Control of the co-ordination mode of 1,8-naphthyridine ligated to ruthenium(II) bipyridine complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Iodo-3-methoxy-1,5-naphthyridine Reaction Products by HPLC
Welcome to the technical support center for the HPLC purification of 4-Iodo-3-methoxy-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound. As a nitrogen-containing heterocycle, 4-Iodo-3-methoxy-1,5-naphthyridine presents unique challenges in HPLC purification, which this guide aims to address with scientifically grounded and field-proven insights.
Core Principles for Purifying Naphthyridine Derivatives
The 1,5-naphthyridine core is a basic scaffold, which can lead to undesirable interactions with the stationary phase in reversed-phase HPLC. Specifically, the lone pair of electrons on the nitrogen atoms can interact with acidic silanol groups present on the surface of silica-based stationary phases (like C18), leading to peak tailing and poor resolution. The strategies outlined in this guide are designed to mitigate these interactions and achieve optimal purification.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of 4-Iodo-3-methoxy-1,5-naphthyridine in a question-and-answer format.
Question 1: My peak for 4-Iodo-3-methoxy-1,5-naphthyridine is tailing or showing poor symmetry. What is the cause and how can I fix it?
Answer:
Peak tailing is the most common issue when purifying basic compounds like your naphthyridine derivative. It is primarily caused by secondary interactions between the basic nitrogen atoms of your compound and residual acidic silanol groups on the silica-based C18 column. This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Here is a systematic approach to resolve this issue:
-
Introduce an Acidic Modifier to the Mobile Phase: The most effective way to improve the peak shape of basic compounds is to add a small amount of an acidic modifier to your mobile phase (both water and organic solvent).[1] This serves two purposes: it protonates the silanol groups, reducing their ability to interact with your basic analyte, and it ensures your compound is in a single, protonated state.
-
Recommended Modifiers:
-
Trifluoroacetic acid (TFA): A strong ion-pairing agent. Start with a concentration of 0.1% (v/v).
-
Formic acid: A weaker acid, often preferred for mass spectrometry (MS)-compatibility. Start with a concentration of 0.1% (v/v).[2]
-
-
-
Increase the Ionic Strength of the Mobile Phase: Adding a buffer to your mobile phase can also help to shield the silanol interactions and improve peak shape. A common choice is ammonium formate or ammonium acetate at a concentration of 10-20 mM, used in conjunction with formic acid or acetic acid to control the pH.
-
Column Selection: If peak tailing persists, consider using a column with a modern packing material that has been end-capped to minimize exposed silanol groups. Alternatively, columns with a stationary phase that is stable at a higher pH can be used to run the separation under basic conditions where the silanol groups are deprotonated and less interactive.
dot graph TD { A[Start: Tailing Peak] --> B{Add 0.1% Formic Acid or TFA to Mobile Phase}; B --> C{Is Peak Shape Improved?}; C -- Yes --> D[Proceed with Purification]; C -- No --> E{Increase Buffer Concentration e.g., 20mM Ammonium Formate}; E --> F{Is Peak Shape Improved?}; F -- Yes --> D; F -- No --> G[Consider a Different Column e.g., End-capped or pH Stable]; G --> D; }
Caption: Troubleshooting workflow for peak tailing.
Question 2: I am not getting good resolution between my product and a closely eluting impurity. What are my options?
Answer:
Poor resolution can be addressed by manipulating the selectivity of your chromatographic system. Here are several parameters you can adjust:
-
Modify the Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. Methanol is a protic solvent and can form different hydrogen bonds with your analyte compared to the aprotic acetonitrile, potentially altering the elution order and improving resolution.[3]
-
Adjust the Gradient Profile: A shallower gradient will increase the run time but often provides better separation of closely eluting peaks. If you are running a gradient from 10% to 90% organic solvent in 10 minutes, try extending the gradient to 20 minutes over the same range.
-
Change the Stationary Phase: If modifying the mobile phase is not sufficient, changing the column chemistry can provide a significant change in selectivity. For aromatic compounds like your naphthyridine, a phenyl-hexyl stationary phase can offer alternative pi-pi interactions compared to a standard C18 column, leading to improved resolution.
Question 3: My backpressure is unexpectedly high. What should I do?
Answer:
High backpressure is a common issue that can shut down your HPLC system. It is almost always due to a blockage somewhere in the flow path.
-
Identify the Source of the Blockage: Systematically isolate components of the HPLC to find the source of the high pressure.
-
Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column.
-
If the pressure is still high without the column, the blockage is likely in the tubing, injector, or guard column.
-
-
Addressing a Column Blockage:
-
Filter your samples: Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.[1]
-
Use a guard column: A guard column is a small, disposable column placed before your analytical/preparative column to catch any particulates or strongly retained compounds from your sample, protecting your expensive main column.
-
Back-flush the column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate. This can often dislodge particulates from the inlet frit.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a reversed-phase HPLC method for 4-Iodo-3-methoxy-1,5-naphthyridine?
A: A robust starting point would be a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. A gradient elution from 5-95% acetonitrile over 15-20 minutes is a good initial scouting gradient.
Q: In what solvent should I dissolve my crude 4-Iodo-3-methoxy-1,5-naphthyridine for injection?
A: Ideally, you should dissolve your crude product in the initial mobile phase composition (e.g., 95% water / 5% acetonitrile with 0.1% formic acid). If the solubility is poor, you can use a small amount of a stronger solvent like DMSO or DMF, but be aware that large injection volumes of strong solvents can distort peak shape.[1]
Q: How do I scale up my analytical method to a preparative scale?
A: Scaling up from an analytical to a preparative method involves increasing the column diameter and adjusting the flow rate and sample load accordingly. The principle is to maintain the same linear velocity of the mobile phase. A general rule is to scale the flow rate by the square of the ratio of the column diameters. For example, if you are scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the scaling factor is (21.2/4.6)^2 ≈ 21. Therefore, if your analytical flow rate was 1 mL/min, your preparative flow rate would be approximately 21 mL/min.
Experimental Protocol: Preparative RP-HPLC Purification
This protocol provides a general method for the purification of 4-Iodo-3-methoxy-1,5-naphthyridine from a crude reaction mixture.
1. Sample Preparation:
- Dissolve the crude reaction mixture in a minimal amount of DMSO.
- Dilute the DMSO solution with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid) to a concentration of approximately 10-20 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommendation |
| Column | C18, 5-10 µm particle size, ≥ 20 mm ID |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10-50% B over 20 minutes (this may need optimization) |
| Flow Rate | 20-40 mL/min (depending on column diameter) |
| Detection | UV at 254 nm and/or a wavelength of maximum absorbance |
| Injection Volume | 1-5 mL (depending on concentration and column size) |
3. Purification Procedure:
- Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 5 column volumes.
- Inject the filtered sample onto the column.
- Run the gradient and monitor the chromatogram.
- Collect fractions corresponding to the main product peak.
- Analyze the collected fractions by analytical HPLC to confirm purity.
- Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: General workflow for HPLC purification.
References
-
SIELC. (n.d.). Separation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex Inc. [Link]
Sources
Optimizing catalyst loading for 4-Iodo-3-methoxy-1,5-naphthyridine reactions
A Senior Application Scientist's Guide to Optimizing Catalyst Loading in Cross-Coupling Reactions
Welcome to the technical support center for 4-Iodo-3-methoxy-1,5-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions with this versatile building block. As Senior Application Scientists, we understand that achieving high yields and purity requires more than just following a recipe; it demands a deep understanding of the interplay between the substrate, catalyst, ligands, and reaction conditions. This document is structured as a series of troubleshooting guides and FAQs to directly address the challenges you may encounter in the lab.
Section 1: Troubleshooting Guide for Common Cross-Coupling Reactions
The 4-iodo substituent on the 1,5-naphthyridine core is an excellent synthetic handle for forming new carbon-carbon and carbon-nitrogen bonds via transition-metal-catalyzed reactions. However, the presence of two nitrogen atoms in the naphthyridine ring system can present unique challenges, primarily through potential coordination to the palladium center, which can lead to catalyst inhibition.[1] This section provides a logical, step-by-step approach to troubleshoot and optimize your reactions.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with 4-Iodo-3-methoxy-1,5-naphthyridine is giving low yield or has stalled. Should I simply increase the catalyst loading?
Answer: While increasing the catalyst loading is a common impulse, it is often a final resort. A more systematic approach will save time, resources, and lead to a more robust and scalable process. Before adjusting catalyst concentration, consider the following hierarchy of troubleshooting steps.
Causality: The efficiency of the Suzuki-Miyaura catalytic cycle depends on the delicate balance between oxidative addition, transmetalation, and reductive elimination. Any disruption in this cycle can lead to low yields. The 1,5-naphthyridine nitrogen atoms can interfere with the catalyst, making the choice of ligand and base particularly critical to shield the palladium center and facilitate the desired reaction pathway.[1]
Troubleshooting Workflow:
-
Verify Reagent Quality & Reaction Setup:
-
Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-purity boronic acid or consider using the more stable pinacol esters.
-
Solvent & Atmosphere: Ensure your solvents are anhydrous and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[2][3] A common method is to purge the reaction mixture with an inert gas like argon or nitrogen for 15-20 minutes.[2]
-
Base Integrity: Ensure your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered for maximum reactivity.
-
-
Optimize Ligand and Base:
-
Ligand Choice: For electron-rich, potentially coordinating heteroaromatics like 1,5-naphthyridines, bulky, electron-rich phosphine ligands are often superior. If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand such as SPhos, XPhos, or RuPhos, which can promote reductive elimination and stabilize the catalytic species.
-
Base Strength: The base is crucial for activating the boronic acid in the transmetalation step. If a weaker base like Na₂CO₃ is failing, consider switching to K₃PO₄ or Cs₂CO₃.
-
-
Adjust Catalyst Loading:
-
If the above steps do not improve the yield, a modest increase in catalyst loading may be necessary. For initial screening, a loading of 1-5 mol% is typical for many Suzuki couplings.[4] If you suspect catalyst inhibition by the substrate, increasing the loading to 5-10 mol% in a small-scale test reaction can help overcome this barrier. However, be aware that higher loadings can lead to more side reactions and difficulties in removing residual palladium from the product.[5]
-
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination and observing complete consumption of my 4-Iodo-3-methoxy-1,5-naphthyridine, but I am not isolating any product. Where is my starting material going?
Answer: This is a common and frustrating issue, often pointing towards side reactions or product instability. In the context of Buchwald-Hartwig amination on nitrogen-containing heterocycles, several potential pathways can consume your starting material without leading to the desired product.
Causality: The primary suspect is often a dehalogenation side reaction (hydrodeiodination), where the iodo group is replaced by a hydrogen atom. This can be catalyzed by Pd(0) species, especially if the catalytic cycle is stalled before reductive elimination. Another possibility is the formation of undesired dimeric or polymeric byproducts.[6]
Troubleshooting Steps:
-
Analyze the "Empty" TLC/LC-MS: The "extra spot at the end of the solvent front" mentioned in similar cases is often the phosphine ligand.[6] Look for a mass corresponding to the dehalogenated 3-methoxy-1,5-naphthyridine in your crude LC-MS. Its presence is a strong indicator of a competing reduction pathway.
-
Re-evaluate the Ligand/Palladium Ratio: The choice of ligand is paramount in Buchwald-Hartwig reactions.[7] For heteroaromatic substrates, bulky biarylphosphine ligands (e.g., Xantphos, Josiphos, BrettPhos) are often essential. These ligands create a sterically hindered palladium center that favors the desired C-N bond formation over side reactions. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 depending on the specific ligand and precatalyst).
-
Moderate the Base and Temperature:
-
Base: Strong bases like NaOtBu or LHMDS are common but can sometimes promote side reactions if the reaction is sluggish. Consider screening a weaker base like K₃PO₄ or K₂CO₃, although this may require higher temperatures.[8]
-
Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions. Screen temperatures from 80 °C to 110 °C.
-
-
Adjust Catalyst Loading Strategy: Instead of a high initial loading, which can sometimes promote rapid formation of off-cycle species, consider a lower initial loading (1-2 mol%). If the reaction stalls, a second small addition of the catalyst/ligand solution may be more effective at driving the reaction to completion.
Sonogashira Coupling
Question: My Sonogashira coupling with 4-Iodo-3-methoxy-1,5-naphthyridine is producing significant amounts of alkyne homocoupling (Glaser coupling) product. How can I adjust my catalyst system to favor the cross-coupling product?
Answer: The formation of Glaser coupling byproducts is a classic challenge in Sonogashira reactions and points directly to an imbalance in the dual Pd/Cu catalytic system.
Causality: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle facilitates the C-C bond formation, while the copper cycle generates the reactive copper(I) acetylide species.[9] The Glaser coupling is an oxidative dimerization of the copper acetylide, which is favored when the copper-catalyzed step outpaces the palladium-catalyzed cross-coupling, or in the presence of oxygen.[9]
Troubleshooting Steps:
-
Ensure Rigorously Anaerobic Conditions: This is the most critical factor. Oxygen promotes the oxidative homocoupling.[9] Use a freeze-pump-thaw technique to degas your solvent and ensure the reaction is run under a positive pressure of an inert gas (argon or nitrogen).
-
Optimize the Pd/Cu Ratio and Loading:
-
Reduce Copper Loading: The most common cause of excessive homocoupling is too much copper catalyst. A typical starting point is 1-5 mol% of the palladium catalyst and 2-10 mol% of the copper(I) co-catalyst (e.g., CuI).[3] If homocoupling is observed, systematically reduce the CuI loading, sometimes to as low as 0.5-1 mol%.
-
Consider Copper-Free Conditions: Modern Sonogashira protocols have been developed that operate without a copper co-catalyst, completely eliminating the Glaser coupling pathway. These methods often require specific ligands and may need higher temperatures but can provide much cleaner reaction profiles.
-
-
Choice of Base and Solvent: The amine base (e.g., Et₃N, DIPEA) plays a dual role: it acts as the base and as a solvent, and it helps to keep the copper species in a soluble, reactive state. Running the reaction in the amine as the solvent can sometimes suppress homocoupling. If using a co-solvent like THF, ensure it is high quality, as impurities can interfere with the catalysis.[10]
Section 2: Catalyst Loading Optimization - Data & Protocols
Recommended Starting Conditions
Optimizing catalyst loading should always be done in the context of the other reaction parameters. The following table provides validated starting points for screening reactions with 4-Iodo-3-methoxy-1,5-naphthyridine, based on established protocols for iodo-heterocycles.
| Reaction Type | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or XPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 1 - 5 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos or BrettPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 | 1 - 3 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N or DIPEA | THF/Et₃N or DMF | 25 - 60 | 1-5 (Pd), 2-10 (CuI) |
Data synthesized from multiple sources, including established methods for similar substrates.[2][3][4]
Experimental Protocol: Catalyst Loading Screen for Suzuki-Miyaura Coupling
This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading.
Materials:
-
4-Iodo-3-methoxy-1,5-naphthyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (Palladium Precatalyst)
-
XPhos (Ligand)
-
K₃PO₄ (Base, 3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed H₂O
-
An array of reaction vials with stir bars
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Pd(OAc)₂/XPhos (1:1.2 molar ratio) in dioxane. The concentration should be calculated to allow for easy dispensing of the desired mol% into each vial. For example, a 0.01 M solution of Pd(OAc)₂.
-
-
Reaction Setup:
-
In each reaction vial, add 4-Iodo-3-methoxy-1,5-naphthyridine, the arylboronic acid, and K₃PO₄.
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve loadings of 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%. Include a negative control with no catalyst.
-
-
Solvent Addition & Degassing:
-
Add the dioxane and water (e.g., 4:1 ratio) to each vial to achieve the desired final concentration (e.g., 0.1 M).
-
Seal the vials and purge with argon for 10-15 minutes.
-
-
Reaction Execution & Monitoring:
-
Place the array of vials on a heating block set to 100 °C with vigorous stirring.
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS analysis to determine the conversion to product.
-
-
Analysis:
-
Compare the reaction profiles. The optimal loading is the lowest amount that provides the highest conversion in a reasonable amount of time.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting catalyst loading for a completely new reaction with 4-Iodo-3-methoxy-1,5-naphthyridine? A1: For most palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, a starting point of 1-5 mol% is a widely accepted range for initial exploratory reactions.[5] For Buchwald-Hartwig aminations, starting in the 1-2 mol% range is often sufficient with modern, highly active catalyst systems.[8]
Q2: My reaction is successful on a small scale. How should I approach reducing the catalyst loading for a multi-gram scale-up? A2: Reducing catalyst loading is crucial for process chemistry to minimize cost and reduce palladium contamination in the final product. The optimization screen described in Section 2.2 is the best approach. On a larger scale, even small reductions (e.g., from 2 mol% to 0.5 mol%) can have a significant impact. It is not uncommon for optimized industrial processes to use catalyst loadings in the parts-per-million (ppm) range, which can be significantly lower than 0.1 mol%.[11] Always re-optimize on the intended scale, as mixing and heat transfer effects can alter the reaction kinetics.
Q3: I have successfully completed my reaction, but my product is contaminated with residual palladium. What are the best purification strategies? A3: Removing residual palladium is a critical step, especially in pharmaceutical development.
-
Column Chromatography: Standard silica gel chromatography is often the first step but may not be sufficient on its own.
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb palladium species.
-
Metal Scavengers: A variety of commercial silica-based or polymer-based scavengers with functional groups (e.g., thiols, amines) are highly effective at selectively binding and removing residual palladium. This is often the most robust method for achieving very low ppm levels of contamination.
-
Recrystallization/Precipitation: If your product is a stable solid, recrystallization can be a very effective method to reject palladium impurities into the mother liquor.[12]
References
- ResearchGate.Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
- Benchchem.An In-depth Technical Guide to 4-Iodo-3-methoxyisothiazole: Properties, Synthesis, and Experimental Protocols.
- Benchchem.Application Notes and Protocols: Synthesis of 4-Methoxy-1,5-naphthyridine from 3-Aminopyridine.
- Benchchem.Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
- Benchchem.Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
- TSI Journals.SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES.
- ResearchGate.4-Hydroxy-3-iodo-5-methoxybenzaldehyde.
- ResearchGate.Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence.
- Benchchem.Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Material Science.
- Semantic Scholar.A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Deri.
- Benchchem.Technical Support Center: 4-Iodo-3-methoxyisothiazole Reactivity and Solvent Effects.
- N/A.Palladium-Catalyzed Cross Coupling Reactions of β-Iodo β,γ-Enones with Organozinc Chlorides.
- ACS Publications.Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Google Patents.US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
N/A. Development of methodologies for synthesis of 4-hydroxy-[2][13]naphthyridine-3-carbonitriles. Available at:
- ResearchGate.Optimization of reaction conditions for the synthesis of compound (4 a) [a].
- Chemistry LibreTexts.Buchwald-Hartwig Amination.
- PubMed Central.Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate.Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- ACS Publications.The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- ResearchGate.Optimization of catalyst loading for Suzuki-Miyaura coupling.
- ResearchGate.Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- Chemistry LibreTexts.Sonogashira Coupling.
- ResearchGate.Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- ResearchGate.A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols.
- PMC - NIH.Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents.
- ChemRxiv.Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
- N/A.Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- UCL Discovery.Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo.
- Benchchem.A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene.
- Reddit.Struggling to make a sonogashira coupling reaction happen : r/Chempros.
- N/A.Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides.
- PMC - NIH.Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
-
Semantic Scholar. Preparation of pyrimido[4,5-b][13][14]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro. Available at:
- ResearchGate.Influence of Catalyst Loading on the Suzuki Coupling Reaction a.
- Organic Chemistry Portal.Sonogashira Coupling.
- ResearchGate.Recent Advances in Sonogashira Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
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- 12. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
Navigating the Challenges of a Sterically Encumbered Heterocycle: A Technical Support Guide for 4-Iodo-3-methoxy-1,5-naphthyridine
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for 4-Iodo-3-methoxy-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. We understand that the unique substitution pattern of this reagent can present challenges, particularly concerning the interplay of electronics and steric hindrance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
The Duality of the 3-Methoxy Group: An Electronic Push and a Steric Shove
The reactivity of 4-iodo-3-methoxy-1,5-naphthyridine in popular cross-coupling reactions is fundamentally governed by the methoxy group at the C3 position. This substituent exerts two opposing effects that are critical to understand for successful reaction design and troubleshooting.
-
Electronic Effect: The methoxy group is an electron-donating group (EDG) through resonance. This increases the electron density of the naphthyridine ring system. In the context of palladium-catalyzed cross-coupling reactions, a more electron-rich aryl halide can make the oxidative addition step, which is often the rate-limiting step, more challenging.
-
Steric Effect: The ortho-position of the methoxy group relative to the C4-iodo substituent creates significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst, further slowing down oxidative addition. However, this same steric pressure can also facilitate the final reductive elimination step, which is crucial for product formation.
The successful functionalization of 4-iodo-3-methoxy-1,5-naphthyridine hinges on finding a catalytic system that can overcome the high activation barrier of oxidative addition while still promoting efficient reductive elimination.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 4-iodo-3-methoxy-1,5-naphthyridine is giving low to no yield. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are commonly attributed to a sluggish oxidative addition step due to the combined electron-donating and sterically hindering effects of the 3-methoxy group. Here’s a breakdown of potential issues and solutions:
-
Insufficiently Active Catalyst: Your palladium catalyst may not be electron-rich enough to efficiently undergo oxidative addition with the electron-rich naphthyridine ring.
-
Sterically Inappropriate Ligand: The phosphine ligand may be too bulky, preventing the catalyst from accessing the C-I bond, or not bulky enough to promote reductive elimination.
-
Inadequate Base: The choice and quality of the base are critical. An inappropriate base can lead to slow transmetalation or degradation of the boronic acid.
-
Reaction Temperature Too Low: Due to the high activation energy for oxidative addition, higher temperatures are often required.
Q2: I am observing significant amounts of dehalogenated starting material (3-methoxy-1,5-naphthyridine) in my reaction mixture. Why is this happening?
A2: The formation of the dehalogenated product is a common side reaction, particularly with sterically hindered and electron-rich aryl halides. This typically occurs via two primary pathways:
-
Proto-deiodination: This can happen if there are acidic protons in the reaction mixture (e.g., from water in the solvent or base) that can protonate the aryl-palladium intermediate before it undergoes further reaction.
-
Reductive Dehalogenation: This can be a result of β-hydride elimination from an alkyl-palladium intermediate if you are using an alkyl boronic acid, or from other side reactions involving the solvent or additives.
To mitigate this, ensure you are using anhydrous solvents and a high-purity base. If using an alkyl boronic acid, consider a ligand that disfavors β-hydride elimination.
Q3: Can I use 4-iodo-3-methoxy-1,5-naphthyridine in a Buchwald-Hartwig amination? What challenges should I anticipate?
A3: Yes, Buchwald-Hartwig amination is a viable transformation for this substrate. However, the challenges are similar to those in Suzuki-Miyaura coupling, namely the sterically hindered and electron-rich nature of the aryl iodide. Key considerations include:
-
Ligand Selection: The choice of ligand is paramount. Sterically demanding and electron-rich biaryl phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or a strong alkoxide base like sodium tert-butoxide are common choices.
-
Amine Nucleophilicity: The pKa and steric profile of the amine coupling partner will influence the reaction rate. More nucleophilic and less sterically hindered amines will generally react more readily.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Ineffective oxidative addition. | - Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. - Switch to a More Electron-Rich Ligand: Consider ligands like SPhos, XPhos, or RuPhos that are known to facilitate oxidative addition to electron-rich aryl halides. - Use a More Active Pre-catalyst: Employ a pre-formed palladium(0) source or a more easily reduced Pd(II) pre-catalyst. |
| 2. Poor transmetalation. | - Change the Base: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely ground and anhydrous. - Consider a Boronic Ester: MIDA boronates or pinacol esters can sometimes offer better stability and reactivity. | |
| Significant Dehalogenation | 1. Presence of protic impurities. | - Use Anhydrous Solvents and Reagents: Dry solvents over molecular sieves and use freshly opened, high-purity bases. - Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen and moisture. |
| 2. Side reactions of the boronic acid. | - Use a Stoichiometric Amount of Boronic Acid: An excess of boronic acid can sometimes lead to side reactions. Start with 1.1-1.2 equivalents. | |
| Formation of Biaryl Homocoupling Product | 1. Oxidative coupling of the boronic acid. | - Ensure an Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. - Lower the Catalyst Loading: High catalyst concentrations can sometimes promote homocoupling. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient oxidative addition. | - Select a Bulky, Electron-Rich Ligand: Biaryl phosphine ligands like BrettPhos, RuPhos, or XPhos are often effective for sterically hindered substrates.[1] - Increase Reaction Temperature: These reactions often require elevated temperatures (e.g., 80-120 °C). |
| 2. Ineffective C-N reductive elimination. | - Ligand Choice is Key: The steric bulk of the ligand is crucial for promoting reductive elimination. Experiment with different generations of Buchwald ligands. | |
| Amine Degradation | 1. Reaction temperature is too high. | - Optimize Temperature: While high temperatures may be needed for conversion, excessive heat can degrade some amines. Find the optimal balance. |
| 2. Incompatible base. | - Screen Bases: While strong bases are necessary, some amines may be sensitive to certain bases. Consider screening NaOtBu, K₂CO₃, or Cs₂CO₃. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of 4-Iodo-3-methoxy-1,5-naphthyridine
Materials:
-
4-Iodo-3-methoxy-1,5-naphthyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-iodo-3-methoxy-1,5-naphthyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination of 4-Iodo-3-methoxy-1,5-naphthyridine
Materials:
-
4-Iodo-3-methoxy-1,5-naphthyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by the amine and then 4-iodo-3-methoxy-1,5-naphthyridine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Steric Effects
The following diagrams illustrate the key mechanistic steps and the influence of steric hindrance in palladium-catalyzed cross-coupling reactions of 4-iodo-3-methoxy-1,5-naphthyridine.
Caption: The Suzuki-Miyaura catalytic cycle and the impact of steric hindrance.
Caption: A troubleshooting flowchart for low-yielding cross-coupling reactions.
References
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998 , 37 (15), 2046–2067. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides. J. Am. Chem. Soc.1999 , 121 (41), 9550–9561. [Link]
-
Barrios-Landeros, F.; Hartwig, J. F. Distinct Roles of the Ligand and Anion in the Reductive Elimination of Amines from Palladium. J. Am. Chem. Soc.2005 , 127 (19), 6944–6945. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Iodo-3-methoxy-1,5-naphthyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and its derivatives are of significant interest in the pursuit of new therapeutic agents.[1] This guide provides an in-depth comparison and technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 4-iodo-3-methoxy-1,5-naphthyridine, a key intermediate for further chemical exploration.
The strategic introduction of iodo and methoxy substituents onto the 1,5-naphthyridine core provides valuable handles for subsequent cross-coupling reactions and modulates the electronic properties of the molecule.[2] However, these substitutions also introduce complexities in spectral interpretation that necessitate a thorough and expert-driven approach to characterization. This guide will delve into the expected spectroscopic signatures of 4-iodo-3-methoxy-1,5-naphthyridine, offering predictive data based on established principles and comparative analysis with related structures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution.[3] For 4-iodo-3-methoxy-1,5-naphthyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of its molecular framework.
Predicted ¹H and ¹³C NMR Data
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 4-iodo-3-methoxy-1,5-naphthyridine. These predictions are based on the known chemical shifts of the parent 1,5-naphthyridine[4] and the well-established substituent effects of methoxy and iodo groups on aromatic systems.[5][6] The electron-donating methoxy group is expected to shield nearby protons and carbons, while the iodo group exerts a more complex influence due to its electronegativity and heavy atom effect.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~8.8 | ~150 |
| 3 | - | ~145 |
| 4 | - | ~95 |
| 6 | ~8.9 | ~152 |
| 7 | ~7.7 | ~125 |
| 8 | ~8.3 | ~138 |
| OMe | ~4.0 | ~58 |
Justification for Predictions:
-
Proton NMR: The protons on the unsubstituted pyridine ring (H-6, H-7, and H-8) are expected to resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the substituents on the other ring. H-2 and H-6, being in the alpha position to the nitrogen atoms, are predicted to be the most deshielded. The methoxy protons will appear as a sharp singlet around 4.0 ppm.
-
Carbon NMR: The carbon attached to the iodine (C-4) is expected to have a significantly upfield chemical shift due to the heavy atom effect of iodine. The carbon bearing the methoxy group (C-3) will be downfield due to the oxygen's electronegativity. The remaining carbon signals are predicted based on the typical values for a 1,5-naphthyridine ring system.
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides initial insights, 2D NMR experiments are crucial for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between adjacent protons. For 4-iodo-3-methoxy-1,5-naphthyridine, COSY correlations are expected between H-6 and H-7, and between H-7 and H-8, confirming the connectivity within the unsubstituted pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. The following diagram illustrates the key predicted HMBC correlations that would confirm the structure of 4-iodo-3-methoxy-1,5-naphthyridine.
Caption: Predicted HMBC correlations for 4-iodo-3-methoxy-1,5-naphthyridine.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-iodo-3-methoxy-1,5-naphthyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition and processing parameters for the specific instrument and sample.[3]
II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
Expected Mass Spectrum and Fragmentation Pathways
For 4-iodo-3-methoxy-1,5-naphthyridine, electron impact (EI) ionization is a common technique that will induce fragmentation. The expected molecular ion peak (M⁺˙) would be observed at m/z corresponding to the molecular weight of the compound. The subsequent fragmentation is predicted to follow logical pathways involving the loss of the substituents and cleavage of the naphthyridine ring.
Predicted Fragmentation Pattern:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a [M-15]⁺ ion.
-
Loss of a methoxy radical (•OCH₃): This would result in a [M-31]⁺ ion.
-
Loss of an iodine atom (•I): The C-I bond is relatively weak, and its cleavage would lead to a significant [M-127]⁺ ion.
-
Sequential loss of CO: Following the initial fragmentations, the resulting ions can undergo further fragmentation, such as the loss of carbon monoxide.
The following diagram illustrates the predicted major fragmentation pathways for 4-iodo-3-methoxy-1,5-naphthyridine under EI-MS.
Caption: Predicted EI-MS fragmentation of 4-iodo-3-methoxy-1,5-naphthyridine.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron impact (EI) ionization to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and all significant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation pathways consistent with the known structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions, further confirming the assignments.[7]
III. Comparison with Alternative Structures and Isomers
The detailed NMR and MS data are crucial for distinguishing 4-iodo-3-methoxy-1,5-naphthyridine from its constitutional isomers. For instance, an isomer with the substituents at different positions on the naphthyridine core would exhibit a distinctly different set of ¹H-¹³C correlations in the HMBC spectrum and a unique fragmentation pattern in the mass spectrum. For example, a 2-iodo-3-methoxy isomer would show a different set of aromatic proton couplings and key HMBC correlations from the methoxy protons to different ring carbons.
IV. Conclusion
The comprehensive characterization of 4-iodo-3-methoxy-1,5-naphthyridine derivatives relies on the synergistic application of advanced NMR and mass spectrometry techniques. While direct experimental data for this specific molecule may not be readily available in the public domain, a thorough understanding of spectroscopic principles and comparative analysis with related compounds allows for a robust and scientifically sound prediction of its spectral properties. This guide provides a framework for researchers to confidently approach the structural elucidation of this and similar complex heterocyclic systems, ensuring the integrity of their research and accelerating the drug discovery process.
V. References
-
García-García, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3163. [Link]
-
Dimitrov, D. S., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(9), 101. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
